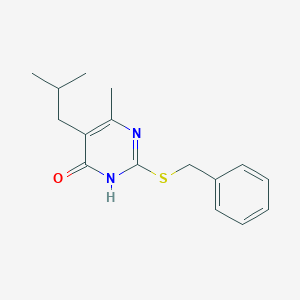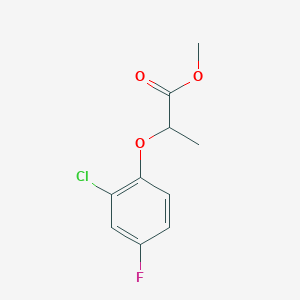
2-(benzylthio)-5-isobutyl-6-methyl-4-pyrimidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylthio)-5-isobutyl-6-methyl-4-pyrimidinol, commonly known as PNU-109112, is a pyrimidinol compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, making it a topic of great interest in the scientific community.
Wissenschaftliche Forschungsanwendungen
PNU-109112 has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. PNU-109112 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune diseases, and viral infections.
Wirkmechanismus
The mechanism of action of PNU-109112 involves the inhibition of DHODH, which is a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the first step in the synthesis of pyrimidine nucleotides. PNU-109112 binds to the active site of DHODH and inhibits its activity, leading to a decrease in the production of pyrimidine nucleotides.
Biochemical and Physiological Effects:
PNU-109112 has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. PNU-109112 has also been found to have immunomodulatory effects, which makes it a potential therapeutic agent for autoimmune diseases. Additionally, PNU-109112 has been shown to have antiviral activity against various viruses, including hepatitis C virus and dengue virus.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PNU-109112 is its potent inhibitory activity against DHODH, which makes it a potential therapeutic agent for various diseases. Additionally, the synthesis method for PNU-109112 is relatively simple and has been reported in various scientific research studies. However, there are also some limitations associated with the use of PNU-109112 in lab experiments. For example, PNU-109112 has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of PNU-109112. One potential direction is the development of PNU-109112 analogs with improved pharmacological properties. Another potential direction is the investigation of the synergistic effects of PNU-109112 with other therapeutic agents. Additionally, the potential therapeutic applications of PNU-109112 in various diseases, including cancer and autoimmune diseases, should be further explored. Overall, the study of PNU-109112 has the potential to lead to the development of new and effective therapeutic agents for various diseases.
Synthesemethoden
The synthesis of PNU-109112 involves the reaction of 2-chloro-5-isobutyl-6-methylpyrimidine with sodium benzylthiolate in the presence of a base, followed by the addition of an acid to obtain the final product. This method has been reported in various scientific research studies and has been found to be effective in producing high yields of PNU-109112.
Eigenschaften
IUPAC Name |
2-benzylsulfanyl-4-methyl-5-(2-methylpropyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2OS/c1-11(2)9-14-12(3)17-16(18-15(14)19)20-10-13-7-5-4-6-8-13/h4-8,11H,9-10H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXHGSMZJGZYEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)ethanone](/img/structure/B6040162.png)
![2-[(2-hydroxyphenyl)amino]-6-propyl-4(3H)-pyrimidinone](/img/structure/B6040164.png)
![N-(3-ethoxypropyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6040172.png)
![2-[4-(2-fluoro-5-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6040176.png)
![3,3'-iminobis[1-(4-fluorophenoxy)-2-propanol] hydrochloride](/img/structure/B6040204.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B6040208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(phenylethynyl)benzamide](/img/structure/B6040214.png)
![4-chloro-2-{[(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B6040216.png)
![methyl 3-{[7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzoate](/img/structure/B6040217.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B6040221.png)

![8-[(2-methylbenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6040228.png)

![5-{[1-(4-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-methoxyphenol](/img/structure/B6040247.png)